Phenanthrene-d10
Overview
Description
Synthesis Analysis
The synthesis of phenanthrene derivatives, including phenanthrene-d10, can involve various chemical reactions and strategies to introduce deuterium atoms into the phenanthrene structure. For instance, a versatile method for the synthesis of 9,10-disubstituted phenanthrenes has been reported, highlighting the reactivity and adaptability of phenanthrene's core structure in synthetic chemistry (Tempesti et al., 2005). Moreover, advanced palladium-catalyzed reactions have been developed for the efficient synthesis of both symmetric and unsymmetric phenanthrenes, showcasing the chemical versatility of phenanthrene as a precursor for more complex deuterated derivatives (Gou et al., 2018).
Molecular Structure Analysis
The molecular structure of phenanthrene-d10 has been studied through vibrational spectroscopy and theoretical predictions, which provide insights into the arrangement of deuterium atoms within the phenanthrene framework. The assignment of vibrational modes in phenanthrene-d10 was achieved by analyzing its infrared and Raman spectra, with theoretical support from valence force field calculations (Schettino, 1967). These studies confirm the structural integrity of the deuterated phenanthrene and its similarity to the non-deuterated counterpart.
Chemical Reactions and Properties
Phenanthrene-d10 participates in various chemical reactions characteristic of PAHs, including atmospheric oxidation processes. The reaction of phenanthrene with OH radicals in the presence of O2 and NOx has been theoretically studied, elucidating the atmospheric degradation pathways that lead to oxygenated derivatives of phenanthrene, including phenanthrene-d10 (Zhao et al., 2016). This research underscores the environmental relevance of phenanthrene-d10 and its role in atmospheric chemistry.
Physical Properties Analysis
The physical properties of phenanthrene-d10, such as its absorption spectra and phase behavior, are crucial for its application in spectroscopic studies and material science. The ultraviolet, visible, and near-infrared absorption spectra of matrix-isolated phenanthrene cations, including the deuterated variants, provide valuable information on the electronic structure and photophysical properties of phenanthrene-d10 (Salama et al., 1994).
Chemical Properties Analysis
The chemical behavior of phenanthrene-d10, especially in relation to its deuterium atoms, offers insights into its stability and reactivity. Deuterated phenanthrene is metabolized into tetraol end products via the diol epoxide pathway, a process that can be quantified in biological samples to assess PAH metabolism. This property of phenanthrene-d10 is exploited in studies aiming to evaluate the metabolic activation of carcinogenic PAHs and individual susceptibility to their effects (Definitions, 2020).
Scientific Research Applications
Electronic Spectra and Dynamics : It's used to study the electronic spectra and intramolecular dynamics of phenanthrene in supersonic free jets (Ohta & Baba, 1986).
Triplet-State Energy Transfer : Phenanthrene-d10 aids in researching triplet-state energy transfer in organic single crystals (Hirota & Hutchison, 1965).
Vibrational Modes in Helium Expansions : It's used for studying vibrational modes in supersonic expansions of helium (Warren, Hayes, & Small, 1986).
Hyperfine Interaction and Spin Densities : The molecule in its triplet electronic state helps study hyperfine interaction tensor components and spin densities (Hutchison & McCann, 1974).
Radiationless Energy Transfer : It assists in studying radiationless energy transfer between molecules (Bennett, Schwenker, & Kellogg, 1964).
Pharmacokinetics in Smokers : Phenanthrene-d10 is pivotal in studying the pharmacokinetics of polycyclic aromatic hydrocarbons (PAHs) in smokers, which is useful for lung cancer susceptibility assessment (Zhong et al., 2011).
Metabolism Assessment : Its oral dosing is used to assess an individual's capacity for PAH metabolism by the diol epoxide pathway, identifying smokers at higher risk for lung cancer (Zhong et al., 2011).
Absorption Spectrum Studies : The compound is used in measuring polarized absorption spectra in phenanthrene crystals (Gordon, 1966).
Metabolic Activation Indicator : It can be used to identify subjects with extensive metabolic activation of PAHs, indicating lung cancer susceptibility (Wang et al., 2012).
Intramolecular Vibronic Coupling : Its use in mixed crystals allows for the study of intramolecular vibronic coupling in electronic transitions and guest-host interactions (Hochstrasser & Small, 1966).
Safety And Hazards
Phenanthrene-d10 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893475 | |
Record name | Phenanthrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Phenanthrene-d10 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20541 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenanthrene-d10 | |
CAS RN |
1517-22-2 | |
Record name | Phenanthrene-d10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1517-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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